molecular formula C12H11ClN2O B12881829 3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12881829
M. Wt: 234.68 g/mol
InChI Key: LOKHKSLPPSWXRQ-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free catalysts and environmentally benign reagents is preferred to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • 3-(2-Bromobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the chlorobenzyl group. This substitution can significantly influence the compound’s reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H11ClN2O/c13-10-4-2-1-3-8(10)7-11-9-5-6-14-12(9)16-15-11/h1-4,14H,5-7H2

InChI Key

LOKHKSLPPSWXRQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)CC3=CC=CC=C3Cl

Origin of Product

United States

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